5-Nitroisoquinoline
Overview
Description
5-Nitroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6N2O2. It is characterized by a nitro group (-NO2) attached to the fifth position of the isoquinoline ring. This compound appears as a yellow powder and is known for its significant role in various chemical reactions and applications .
Mechanism of Action
Target of Action
The primary target of 5-Nitroisoquinoline is Apolipoprotein E (APOE) . APOE plays a crucial role in the metabolism of fats in the body and is implicated in Alzheimer’s disease and cardiovascular disease .
Mode of Action
This compound interacts with its target through a process known as oxidative nucleophilic hydrogen substitution (SNH) . This process involves the direct nucleophilic substitution of hydrogen in the this compound molecule . In the case of urea and monosubstituted ureas, only 5-nitrosoisoquinoline-6-amine is formed under anhydrous conditions .
Biochemical Pathways
The biochemical pathways affected by this compound include the Alzheimer’s disease pathway , the TGF_beta_Receptor Signaling Pathway , the FSH Signaling Pathway , and the Wnt Signaling Pathway . These pathways are involved in various biological processes, including memory, cell growth and differentiation, reproductive processes, and cell-cell communication .
Pharmacokinetics
Drug likeness parameters related to adme properties can be calculated using online tools .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of amides and ureas based on both this compound and 5-nitrosoisoquinoline . These compounds are obtained by direct nucleophilic substitution of hydrogen in the this compound molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoquinoline typically involves nitration of isoquinoline. One common method includes the use of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the fifth position of the isoquinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using similar reagents but optimized for higher yields and purity. The reaction conditions are meticulously controlled to prevent over-nitration and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 5-Aminoisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Oxidation: Nitroisoquinoline oxides.
Scientific Research Applications
5-Nitroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Derivatives of this compound are investigated for their potential antimalarial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 5-Nitroquinoline
- 5-Nitrobenzimidazole
- 5-Nitroindole
Comparison: 5-Nitroisoquinoline is unique due to its specific structure, which allows for selective reactions at the nitro group. Compared to 5-Nitroquinoline, it has a different ring structure that influences its reactivity and applications. Similarly, while 5-Nitrobenzimidazole and 5-Nitroindole share the nitro group, their distinct ring systems result in different chemical behaviors and uses .
Properties
IUPAC Name |
5-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMPFQCCWBTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209511 | |
Record name | 5-Nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-32-9 | |
Record name | 5-Nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 607-32-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-nitroisoquinoline?
A1: this compound has the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared (FTIR), FT-Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insights into the compound's vibrational frequencies, electronic transitions, and structural features. [, ]
Q3: What are common synthetic routes for this compound?
A3: One approach involves the nitration of 1-methylisoquinoline using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). [] Another method utilizes the reductive cyclization of 2-cyanomethyl-3-nitrobenzoates. [] Vicarious nucleophilic substitution (VNS) on this compound offers a route to 6-methyl-5-nitroisoquinoline. []
Q4: How does the nitro group in this compound influence its reactivity?
A4: The nitro group, being strongly electron-withdrawing, significantly impacts the reactivity of this compound. It facilitates reactions like nucleophilic aromatic substitution (SNAr) at specific positions on the isoquinoline ring. Additionally, the nitro group can undergo reduction, leading to the formation of amino derivatives. [, , ]
Q5: Can this compound participate in electron transfer reactions?
A5: Yes, research demonstrates the involvement of this compound in electron transfer reactions. For instance, 1-chloromethyl-5-nitroisoquinoline, a derivative, reacts with 2-nitropropane anion via an SRN1 mechanism, confirming its participation in electron transfer processes. [, ]
Q6: Does this compound exhibit any notable biological activities?
A6: Research suggests potential applications of this compound derivatives in medicinal chemistry. For example, a this compound-derived Schiff base has shown promising antimalarial activity against a chloroquine-resistant Plasmodium falciparum strain. [] Additionally, 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one, derived from a this compound precursor, acts as a potent and selective inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2). []
Q7: Can this compound be used as a building block for more complex molecules?
A7: Yes, the reactivity of this compound makes it a valuable synthon for synthesizing various heterocyclic compounds. For instance, it serves as a precursor in synthesizing thiazolo[4,5-f]isoquinolines, thiazolo[4,5-f]quinolines, and benzo[1,2-d:4,3-d']bisthiazoles. [] It has also been used to synthesize "aza" analogues of naphthoporphyrins, namely quino- and isoquinoporphyrins. []
Q8: Can this compound form complexes with metal ions?
A8: this compound, particularly its N-oxide derivative (NIQNO), can act as a ligand, forming complexes with various metal ions, including lanthanide perchlorates and copper(I) iodide. [, , ]
Q9: How do substituents on the isoquinoline ring influence the properties of the complexes?
A9: The nature and position of substituents on the isoquinoline ring can significantly impact the stability, spectroscopic properties, and reactivity of the resulting metal complexes. For example, in a series of trinuclear ruthenium complexes with different azanaphthalene ligands, including this compound, correlations were observed between the ligand's pKa values and the complexes' spectroscopic and electrochemical properties. []
Q10: Have computational methods been employed to study this compound?
A10: Yes, quantum mechanical calculations have been used to investigate the vibrational and electronic spectra of this compound and its derivatives. These calculations provide insights into molecular geometry, electronic transitions, and charge distribution within the molecule. []
Q11: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives?
A11: Research on this compound derivatives has explored the impact of structural modifications on their biological activities. For example, introducing various substituents at different positions on the isoquinoline ring has been investigated for its effect on antimalarial activity. [, ] Studies also highlight that the presence of a nitro group is crucial for the mutagenic and chromosome-damaging activities of some 5-nitroisoquinolines. []
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